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Sequosempervirin D: A Technical Guide to Isolation from Sequoia sempervirens

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Compound of Interest		
Compound Name:	Sequosempervirin D	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of **Sequosempervirin D**, a norlignan found in the coastal redwood, Sequoia sempervirens. This document synthesizes available scientific information to provide detailed experimental protocols and data presentation for researchers in natural product chemistry and drug development.

Introduction

Sequosempervirin D belongs to a class of norlignans isolated from the branches and leaves of Sequoia sempervirens (D. Don) Endl.[1]. Norlignans are a class of phenolic compounds that have garnered scientific interest for their potential biological activities. The initial phytochemical investigation that identified **Sequosempervirin D** was part of a broader study that led to the discovery of six new norlignans, designated Sequosempervirins B through G[1]. This guide focuses on the methodologies for the isolation and structural elucidation of **Sequosempervirin D**, based on the foundational work in this area.

Physicochemical Properties

While specific quantitative data for the yield and purity of **Sequosempervirin D** are not detailed in publicly available literature, the properties of the related, co-isolated norlignans provide a reference point. The structural elucidation of these compounds relies on a combination of spectroscopic techniques[1].



Table 1: General Physicochemical and Spectroscopic Data for **Sequosempervirin D**Characterization

Parameter	Description	Relevance
Molecular Formula	To be determined by HR-MS	Provides the elemental composition.
Molar Mass	Calculated from the molecular formula	Essential for quantitative analysis.
Appearance	Typically an amorphous powder or oil	Physical state after purification.
Solubility	Soluble in methanol, acetone, ethyl acetate	Important for extraction and chromatography.
UV λmax	Wavelengths of maximum UV absorbance	Indicates the presence of chromophores.
¹H NMR	Chemical shifts and coupling constants	Provides information on the proton environment.
¹³ C NMR	Chemical shifts of carbon atoms	Reveals the carbon skeleton of the molecule.
HR-MS	High-resolution mass spectrometry data	Confirms the molecular formula with high accuracy.

Experimental Protocols

The following protocols are based on the established methodologies for the isolation of norlignans from Sequoia sempervirens[1][2]. These represent a generalized yet detailed approach that can be adapted for the specific isolation of **Sequosempervirin D**.

Plant Material Collection and Preparation

Fresh branches and leaves of Sequoia sempervirens are collected. The plant material should be air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile

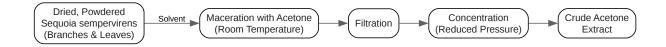


compounds. Once dried, the material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with acetone at room temperature. The resulting crude acetone extract is then concentrated under reduced pressure to yield a viscous residue.

Diagram 1: General Extraction Workflow



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Caption: General workflow for the extraction of **Sequosempervirin D**.

Chromatographic Purification

The purification of **Sequosempervirin D** from the crude extract involves multiple chromatographic steps.

Step 1: Silica Gel Column Chromatography

The crude acetone extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate, followed by methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Step 2: Sephadex LH-20 Column Chromatography

Fractions containing the compounds of interest are pooled and further purified by size exclusion chromatography on a Sephadex LH-20 column, using a solvent system such as

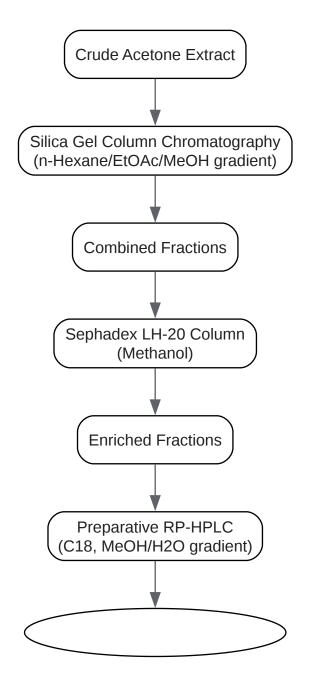


methanol. This step is effective in separating compounds based on their molecular size and polarity.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using preparative reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water. This allows for the isolation of pure **Sequosempervirin D**.

Diagram 2: Purification Workflow





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Caption: A multi-step workflow for the purification of **Sequosempervirin D**.

Structural Elucidation

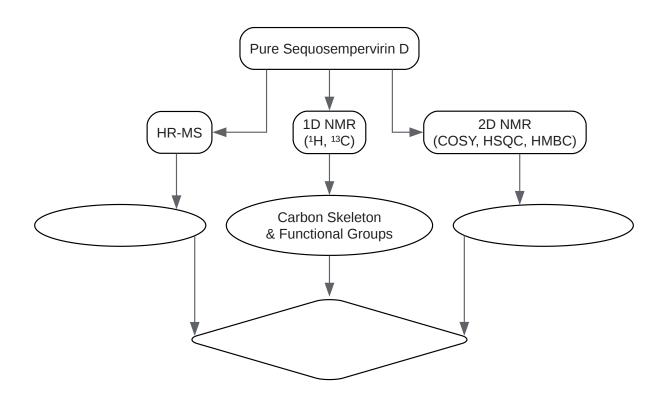
The structure of **Sequosempervirin D** is determined through a combination of spectroscopic methods.

Spectroscopic Analysis

- High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the exact molecular formula of the isolated compound.
- 1D NMR Spectroscopy (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon framework of the molecule.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for assembling the complete molecular structure.

Diagram 3: Logic of Structural Elucidation





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Caption: The logical flow of spectroscopic data analysis for structure determination.

Conclusion

The isolation of **Sequosempervirin D** from Sequoia sempervirens requires a systematic approach involving solvent extraction and multiple chromatographic techniques. Its structural elucidation is dependent on the comprehensive application of modern spectroscopic methods. This guide provides a foundational framework for researchers to undertake the isolation and characterization of this and other related norlignans. Further research to quantify the yield and explore the biological activities of pure **Sequosempervirin D** is warranted.

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